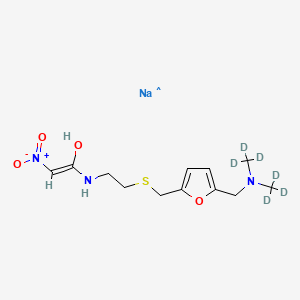
Demethylamino Ranitidine acetamide-d6 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylamino Ranitidine acetamide-d6 (sodium) is a deuterated derivative of Demethylamino Ranitidine acetamide sodium. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C12H12D6N3O4S•Na and a molecular weight of 329.38 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Demethylamino Ranitidine acetamide-d6 (sodium) involves the deuteration of Demethylamino Ranitidine acetamide sodium. The process typically includes the introduction of deuterium atoms into the molecular structure, replacing hydrogen atoms. This can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas.
Industrial Production Methods
Industrial production of Demethylamino Ranitidine acetamide-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced under controlled conditions to meet the requirements for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Demethylamino Ranitidine acetamide-d6 (sodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products .
Aplicaciones Científicas De Investigación
Demethylamino Ranitidine acetamide-d6 (sodium) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of Demethylamino Ranitidine acetamide-d6 (sodium) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways. The deuteration of the compound can enhance its stability and alter its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Demethylamino Ranitidine acetamide-d6 (sodium) include:
Ranitidine Impurity D: A related compound used as a reference standard.
Ranitidine Impurity G: Another related compound with similar applications.
N-methyl-1-methylthio-2-nitroethenamine: A compound with similar chemical properties.
Uniqueness
Demethylamino Ranitidine acetamide-d6 (sodium) is unique due to its deuterated structure, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in research applications where precise measurements and analyses are required .
Propiedades
Fórmula molecular |
C12H19N3NaO4S |
|---|---|
Peso molecular |
330.39 g/mol |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/b12-8-;/i1D3,2D3; |
Clave InChI |
KVMUDMCENZCVBZ-UCIBPVMSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/O)C([2H])([2H])[2H].[Na] |
SMILES canónico |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



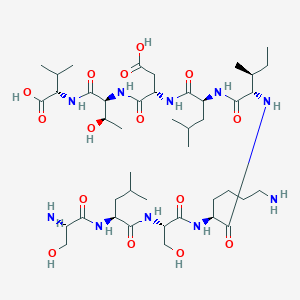
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)

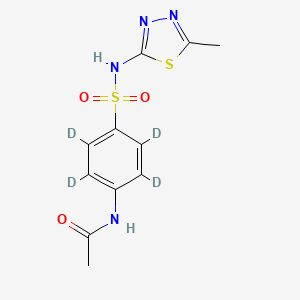
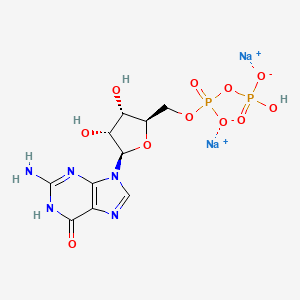
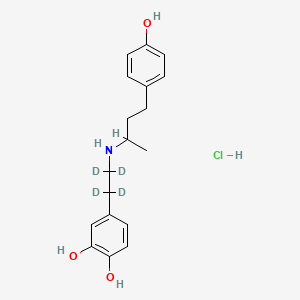
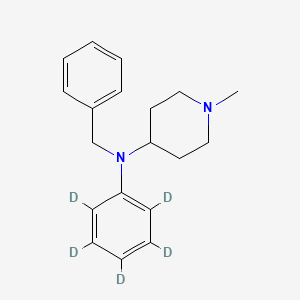
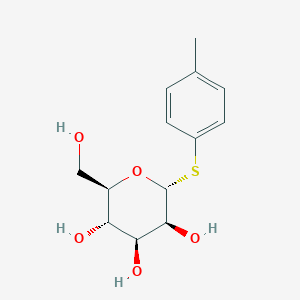

![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)
